2-amino-7-methyl-5H-purin-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methyl-5H-purin-6-one can be achieved through various synthetic routes. One common method involves the methylation of guanine. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-amino-7-methyl-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 8-oxoguanine, a common oxidative lesion in DNA.
Reduction: Reduction reactions can convert it back to its original form or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxynitrite.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: 8-oxoguanine.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-7-methyl-5H-purin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of peptide nucleic acids and other nucleic acid analogs.
Biology: Studied for its role in DNA and RNA stability and function.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Used in the production of pharmaceuticals and as a marker in various biochemical assays.
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-5H-purin-6-one involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. It can form stable four-stranded helices in the presence of sodium or potassium ions, which can influence genetic processes . Additionally, its oxidative derivatives, such as 8-oxoguanine, can cause mutations and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at position 7 enhances its ability to form stable helices and affects its interactions with other molecules .
Properties
Molecular Formula |
C6H7N5O |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-amino-7-methyl-5H-purin-6-one |
InChI |
InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2-3H,1H3,(H2,7,10,12) |
InChI Key |
XRJBDPIBWDPSMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=NC(=NC(=O)C21)N |
Origin of Product |
United States |
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